An In-depth Technical Guide to the Mechanism of Action of Centchroman as a Selective Estrogen Receptor Modulator
An In-depth Technical Guide to the Mechanism of Action of Centchroman as a Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centchroman, also known as Ormeloxifene, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) with a unique pharmacological profile, exhibiting tissue-specific estrogenic and anti-estrogenic activities. This technical guide provides a comprehensive overview of the molecular mechanism of action of Centchroman, detailing its interaction with estrogen receptors, the subsequent conformational changes, and the differential recruitment of co-regulators that underpin its diverse physiological effects. We delve into its antagonist actions in the uterus and breast, and its agonist effects in bone, supported by quantitative binding affinity data, and an exploration of its impact on downstream gene expression. Furthermore, this guide presents detailed protocols for key experimental assays used to characterize SERMs and offers a comparative perspective with other prominent SERMs like Tamoxifen and Raloxifene.
Introduction to Selective Estrogen Receptor Modulators (SERMs) and Centchroman
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and elicit tissue-specific agonist or antagonist effects.[1] This dual activity allows for the targeted modulation of estrogen signaling, offering therapeutic benefits in a range of hormone-dependent conditions while mitigating the undesirable side effects associated with conventional estrogen therapy. The clinical utility of SERMs is rooted in their ability to mimic the beneficial effects of estrogen in certain tissues, such as bone, while blocking its proliferative effects in others, like the breast and uterus.
Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-p-(β-pyrrolidinoethoxy)phenyl-7-methoxychroman) is a non-steroidal SERM developed by the Central Drug Research Institute (CDRI) in India.[2][3] It is widely used as a weekly oral contraceptive and is also indicated for the treatment of dysfunctional uterine bleeding, mastalgia, and fibroadenoma.[4][5] Its unique pharmacological profile, characterized by anti-estrogenic effects on the reproductive tract and estrogenic effects on the skeletal system, makes it a subject of significant interest in drug development and research.[2][6]
Molecular Mechanism of Action
The tissue-selective actions of Centchroman are a consequence of its intricate interplay with the two estrogen receptor subtypes, ERα and ERβ, the resulting conformational changes in the receptor, and the subsequent recruitment of a specific repertoire of co-regulator proteins.
Binding to Estrogen Receptors
Centchroman exerts its effects by competitively binding to the ligand-binding domain (LBD) of ERα and ERβ.[7] Studies have shown that Centchroman exhibits a higher binding affinity for ERα compared to ERβ.[2] This preferential binding is a key determinant of its biological activity.
| Ligand | Receptor | Relative Binding Affinity (RBA) (%) | Ki (nM) |
| Centchroman | ERα | 8.8 | 250 |
| ERβ | 3.0 | 750 | |
| 17β-Estradiol | ERα | 100 | - |
| ERβ | 100 | - |
Table 1: Comparative binding affinities of Centchroman and 17β-Estradiol for Estrogen Receptors α and β.[5]
The binding of Centchroman to the ER LBD induces a distinct conformational change in the receptor protein. Unlike the native ligand, 17β-estradiol, which promotes a conformation conducive to the binding of co-activators, Centchroman induces a conformation that favors the recruitment of co-repressors in some tissues while allowing for co-activator binding in others. This differential stabilization of the receptor conformation is the molecular basis of its SERM activity.
Differential Co-regulator Recruitment
The tissue-specific agonist or antagonist activity of a SERM is ultimately determined by the balance of co-activator and co-repressor proteins recruited to the ligand-receptor complex. These co-regulators modulate the transcriptional activity of the ER by influencing chromatin remodeling and the assembly of the transcription machinery.
In uterine tissue, where Centchroman acts as an antagonist, it has been shown to promote the recruitment of the co-repressor NCoR (Nuclear Receptor Co-repressor) while simultaneously inhibiting the recruitment of the co-activator SRC-1 (Steroid Receptor Co-activator-1). This shift in the co-regulator balance leads to the repression of estrogen-responsive genes, thereby inhibiting the proliferative effects of estrogen on the endometrium. This anti-estrogenic activity is the basis for its contraceptive effect, which involves preventing the implantation of the blastocyst.[5]
Conversely, in bone, Centchroman exhibits estrogenic effects, promoting bone density and inhibiting resorption. This suggests that in osteoblasts and osteoclasts, the Centchroman-ER complex preferentially recruits co-activators, leading to the activation of genes that support bone health.
Workflow for an Estrogen Receptor Binding Assay.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE).
Step-by-Step Protocol:
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Cell Culture and Transfection:
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Culture a suitable cell line (e.g., MCF-7, HEK293) in appropriate media.
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Co-transfect the cells with an expression vector for ERα or ERβ and an ERE-luciferase reporter plasmid.
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Compound Treatment:
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Plate the transfected cells in a 96-well plate.
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Treat the cells with serial dilutions of the test compound (Centchroman) in the presence (for antagonist activity) or absence (for agonist activity) of 17β-estradiol.
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Include appropriate controls (vehicle, 17β-estradiol alone, and a known antagonist like ICI 182,780).
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Incubation:
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Incubate the cells for 24-48 hours to allow for gene expression.
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Luciferase Assay:
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Lyse the cells and add a luciferase substrate.
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Measure the luminescence using a luminometer.
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Data Analysis:
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Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
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Plot the normalized luciferase activity as a function of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
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Comparative Profile: Centchroman vs. Tamoxifen and Raloxifene
Understanding the similarities and differences between Centchroman and other well-established SERMs provides valuable context for its clinical application and future drug development.
| Feature | Centchroman (Ormeloxifene) | Tamoxifen | Raloxifene |
| Primary Clinical Use | Contraception, Dysfunctional Uterine Bleeding | Breast Cancer Treatment and Prevention | Osteoporosis Prevention and Treatment |
| Uterine Effect | Antagonist | Partial Agonist (risk of endometrial cancer) | Antagonist |
| Bone Effect | Agonist | Agonist | Agonist |
| Breast Effect | Antagonist | Antagonist | Antagonist |
Table 2: Comparative tissue-specific effects of Centchroman, Tamoxifen, and Raloxifene.
While all three SERMs exhibit anti-estrogenic effects in the breast, their actions on the uterus differ significantly. Tamoxifen's partial agonist activity in the endometrium is a major concern due to the increased risk of endometrial hyperplasia and cancer with long-term use. In contrast, both Centchroman and Raloxifene act as uterine antagonists, making them safer options in this regard. [8]In bone, all three compounds demonstrate beneficial estrogenic effects.
Conclusion
Centchroman's multifaceted mechanism of action as a SERM underscores the complexity of estrogen receptor signaling and the potential for developing tissue-selective therapeutics. Its unique profile of anti-estrogenic activity in the uterus and breast, coupled with estrogenic activity in bone, provides a strong rationale for its clinical use as a contraceptive and its potential in the management of other hormone-related disorders. A thorough understanding of its molecular interactions with ERα and ERβ, the nuances of co-regulator recruitment, and its impact on downstream gene expression is crucial for optimizing its therapeutic applications and for the design of next-generation SERMs with improved efficacy and safety profiles. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of this and other novel SERMs.
References
- Roy, S., & Datta, J. K. (1976). Nature of estrogenic and anti-estrogenic actions of centchroman on rat uterus. Contraception, 13(5), 597–604.
- A study to compare acceptability, safety and continuation rates of combined hormonal pill and centchroman as post abortion contraceptives. (2020). International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 9(8), 3225.
- Gara, R. K., S, V., Chauhan, S., & Jaggi, M. (2013). Anti-Cancer Potential of a Novel SERM Ormeloxifene. Current medicinal chemistry, 20(29), 3569–3577.
- Singh, M. M. (2001). Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders. Medicinal research reviews, 21(4), 302–347.
- S, C., S, T., PAC, C., U, M., C, C., & J, D. (1998). The bone-specific estrogen centchroman inhibits osteoclastic bone resorption in vitro. Bone, 23(5), S311.
- Kabra, R., Allagh, K., Ali, M., Jayathilaka, C. A., Mwinga, K., & Kiarie, J. (2019). Scoping review to map evidence on mechanism of action, pharmacokinetics, effectiveness and side effects of centchroman as a contraceptive pill. BMJ open, 9(10), e030373.
- "CLINICAL STUDY OF CENTCHROMAN FOR ITS CONTRACEPTIVE BENEFITS". (n.d.).
- Centchroman and tamoxifen in mastalgia: A randomized controlled trial. (2024). Medical Journal, Armed Forces India, 80(4), 434–439.
- Centchroman – Knowledge and References. (n.d.). Taylor & Francis.
- Blesson, C. S., Awasthi, S., Kharkwal, G., Daverey, A., & Dwivedi, A. (2006).
- Centchroman induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells. (2017). Apoptosis, 22(5), 685–701.
- Jain, B. K., Bansal, A., Choudhary, D., Garg, P. K., & Mohanty, D. (2015). Centchroman vs tamoxifen for regression of mastalgia: a randomized controlled trial. International journal of surgery (London, England), 15, 11–16.
- Singh, M. M. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Frontiers in bioscience (Elite edition), 10(2), 204–233.
- An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. (1993). The Journal of steroid biochemistry and molecular biology, 44(1), 59–66.
- The bone-specific estrogen centchroman inhibits osteoclastic bone resorption in vitro. (1998). Bone, 23(5), S311.
- Chadchan, S. B., Popli, P., Liao, Z., Andreas, E., Dias, M., Wang, T., Gunderson, S. J., Jimenez, P. T., Lanza, D. G., Lanz, R. B., Foulds, C. E., Monsivais, D., DeMayo, F. J., Yalamanchili, H. K., Jungheim, E. S., Heaney, J. D., Lydon, J. P., Moley, K. H., O'Malley, B. W., & Kommagani, R. (2024). A GREB1-steroid receptor feedforward mechanism governs differential GREB1 action in endometrial function and endometriosis.
- Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of centchroman in rats. (2007). Contraception, 75(4), 307–312.
- Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. (2016). ASSAY and Drug Development Technologies, 14(1), 40–51.
- Chromatin landscape of endometrial tumor cells of tamoxifen users is associated with loss of progestin regul
- Rae, J. M., Johnson, M. D., Scheys, J. O., Cordero, K. E., Larios, J. M., & Lippman, M. E. (2005). GREB 1 is a critical regulator of hormone dependent breast cancer growth.
- Levormeloxifene - a non-hormonal woman-centric oral contraceptive under development: a comprehensive review. (n.d.).
- Khadka, S., Adhikary, S., Rajbanshi, S., & Srivastava, A. (2018). Effective Regression of Mastalgia with Centchroman and Tamoxifen: a Randomised Comparison. Indian journal of surgery, 80(4), 350–355.
- What is Ormeloxifene used for? (2024, June 14).
- Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. (2020). The open orthopaedics journal, 14, 103–111.
- Rae, J. M., Johnson, M. D., Scheys, J. O., Cordero, K. E., Larios, J. M., & Lippman, M. E. (2002). PDZK1 and GREB1 are estrogen-regulated genes expressed in hormone-responsive breast cancer.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bone-specific estrogen centchroman inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is Ormeloxifene used for? [synapse.patsnap.com]
